2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Overview
Description
2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features a unique combination of benzodioxole, imidazole, and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Imidazole Formation: The imidazole ring is formed by the condensation of glyoxal with ammonia and formaldehyde.
Thioether Linkage: The benzodioxole and imidazole moieties are linked via a thioether bond, which is formed by reacting the benzodioxole derivative with an imidazole thiol under basic conditions.
Acetamide Formation: The final step involves the acylation of the thioether-linked intermediate with 6-methyl-1,3-benzothiazole-2-yl acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted benzodioxole and benzothiazole derivatives.
Scientific Research Applications
2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Chemical Biology: It serves as a probe to study the mechanisms of various biochemical processes.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in cell death. The compound may also interact with signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidine: Shares the benzodioxole moiety but differs in the presence of a pyrrolidine ring instead of imidazole and benzothiazole rings.
1-(1,3-benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone: Contains the benzodioxole moiety and is used in different chemical contexts.
Uniqueness
2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is unique due to its combination of benzodioxole, imidazole, and benzothiazole moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
Properties
IUPAC Name |
2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S2/c1-13-2-4-15-18(8-13)30-20(23-15)24-19(26)11-29-21-22-6-7-25(21)10-14-3-5-16-17(9-14)28-12-27-16/h2-9H,10-12H2,1H3,(H,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUVTNFFQOPZFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC=CN3CC4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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